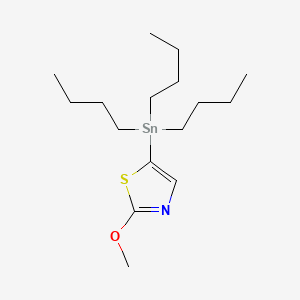

2-Methoxy-5-(tributylstannyl)thiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(2-methoxy-1,3-thiazol-5-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4NOS.3C4H9.Sn/c1-6-4-5-2-3-7-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDMSBWEFWGVLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NOSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586031 | |

| Record name | 2-Methoxy-5-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025744-42-6 | |

| Record name | 2-Methoxy-5-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Methoxy-5-(tributylstannyl)thiazole: Synthesis, Properties, and Application in Kinase Inhibitor Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-5-(tributylstannyl)thiazole, a key organometallic building block in modern synthetic and medicinal chemistry. The document details its physicochemical properties, outlines a robust, literature-derived synthetic pathway, and explores its primary application as a versatile reagent in palladium-catalyzed Stille cross-coupling reactions. A significant focus is placed on its strategic implementation in the synthesis of complex heterocyclic scaffolds, particularly those relevant to the development of potent kinase inhibitors, such as those targeting Glycogen Synthase Kinase-3β (GSK-3β). This guide is intended to serve as a practical resource, offering field-proven insights and detailed experimental protocols to facilitate its effective use in research and drug discovery pipelines.

Introduction: The Strategic Value of a Functionalized Thiazole Building Block

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Its prevalence is due to its unique electronic properties and its capacity to act as a bioisostere for other functional groups, enhancing molecular interactions with biological targets. The strategic functionalization of the thiazole ring is therefore of paramount importance in drug design and development.

This compound (CAS No. 1025744-42-6) has emerged as a highly valuable reagent for this purpose.[2][3] The presence of the tributylstannyl group at the C5 position facilitates reliable carbon-carbon bond formation via the Stille cross-coupling reaction, a powerful method known for its tolerance of a wide array of functional groups.[4] Concurrently, the methoxy group at the C2 position modulates the electronic character of the ring and provides a metabolic blocking point or a site for further derivatization. This dual functionalization makes it an ideal synthon for the convergent and efficient construction of complex, substituted thiazole-containing molecules, particularly in the pursuit of novel kinase inhibitors.[5]

Physicochemical and Spectroscopic Profile

A thorough understanding of the chemical properties of this compound is critical for its effective handling, reaction optimization, and purification.

Core Chemical Properties

The fundamental properties of the compound are summarized in the table below. The tributyltin moiety significantly influences its physical characteristics, rendering it a high-boiling, non-polar liquid with poor water solubility, typical of organostannanes.

| Property | Value | Reference(s) |

| CAS Number | 1025744-42-6 | [2] |

| Molecular Formula | C₁₆H₃₁NOSSn | [2] |

| Molecular Weight | 404.20 g/mol | [2] |

| Purity | Typically ≥95% | [5] |

| Appearance | Colorless to pale yellow liquid | Inferred from related compounds |

| Density | ~1.2 g/mL | Estimated from related compounds like 2-Chloro-5-(tributylstannyl)thiazole |

| Boiling Point | >200 °C (at reduced pressure) | Estimated from related organostannanes |

| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, DMF); Insoluble in water | General property of organostannanes |

Spectroscopic Signature

While comprehensive experimental spectra are not widely published, predicted data and analysis of related structures provide a reliable spectroscopic profile for characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the tributyltin moiety and the thiazole ring protons. The predicted chemical shifts are crucial for confirming the structure of the synthesized reagent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Thiazole-H (C4-H) | ~7.03 | s | 1H |

| Methoxy (-OCH₃) | ~4.04 | s | 3H |

| Sn-CH₂- (α) | ~1.50-1.65 | m | 6H |

| -CH₂- (β) | ~1.30-1.40 | m | 6H |

| -CH₂- (γ) | ~1.05-1.15 | m | 6H |

| -CH₃ (δ) | ~0.90-0.98 | t | 9H |

-

¹³C NMR Spectroscopy: The carbon spectrum will show characteristic peaks for the thiazole ring carbons, the methoxy carbon, and the four distinct carbons of the butyl chains.

-

Mass Spectrometry (MS): Electron Ionization (EI-MS) would show the molecular ion peak [M]⁺ at m/z 404, along with a characteristic isotopic pattern for tin. Fragmentation would likely involve the loss of butyl groups.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching from the alkyl groups (~2850-2960 cm⁻¹), C=N and C=C stretching from the thiazole ring (~1500-1600 cm⁻¹), and C-O stretching from the methoxy group (~1050-1250 cm⁻¹).

Synthesis of this compound: A Proposed Protocol

A robust synthesis of the title compound is not explicitly detailed in a single source. However, a logical and high-yielding multi-step pathway can be constructed based on established methodologies for the synthesis and functionalization of thiazole derivatives.[6] The proposed route involves the initial synthesis of a key intermediate, 2-methoxy-5-bromothiazole, followed by a lithium-halogen exchange and subsequent stannylation.

Diagram: Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of the title compound.

Protocol 1: Synthesis of 2-Methoxy-5-bromothiazole (Intermediate)

This protocol is adapted from established procedures for the diazotization and substitution of aminothiazoles.

-

Diazotization: To a cooled (-5 to 0 °C) solution of 2-amino-5-bromothiazole (1.0 eq) in a mixture of phosphoric acid and nitric acid, add a solution of sodium nitrite (1.5 eq) in water dropwise, maintaining the low temperature. Stir for 15-30 minutes after addition is complete.

-

Methoxylation: In a separate flask, prepare a suspension of copper(I) oxide (Cu₂O, ~0.2 eq) and sodium bicarbonate (excess) in methanol. Add the cold diazonium salt solution prepared in step 1 to this methanol suspension portion-wise, allowing for controlled gas evolution.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield 2-methoxy-5-bromothiazole.

Protocol 2: Synthesis of this compound

This procedure is based on standard lithiation and stannylation protocols for heteroaryl halides.

-

Reaction Setup: To an oven-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add a solution of 2-methoxy-5-bromothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange. The causality for this step is that the low temperature prevents side reactions and decomposition of the highly reactive lithiated intermediate.

-

Stannylation: To the solution of 2-methoxy-5-lithiothiazole, add tributyltin chloride (Bu₃SnCl, 1.2 eq) dropwise at -78 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: After removing the solvent in vacuo, the crude product is purified by column chromatography on silica gel or by vacuum distillation to afford pure this compound.

Reactivity and Application in Synthesis: The Stille Cross-Coupling

The primary utility of this compound lies in its function as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions.[4] This reaction forms a carbon-carbon bond between the C5 position of the thiazole and an sp²-hybridized carbon of an organic electrophile (typically an aryl, heteroaryl, or vinyl halide/triflate).

Diagram: Stille Coupling Catalytic Cycle

Sources

- 1. An Overview of Discovery of Thiazole Containing Heterocycles as Potent GSK-3β Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 1025744-42-6 [m.chemicalbook.com]

- 3. geno-chem.com [geno-chem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methoxy-5-(tributylstannyl)thiazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methoxy-5-(tributylstannyl)thiazole, a key organometallic intermediate in modern organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic strategy, experimental protocols, and analytical characterization of this versatile building block. Emphasis is placed on the causality behind experimental choices, ensuring both technical accuracy and practical applicability. This guide details a robust synthetic protocol via lithium-tin exchange, outlines comprehensive characterization using NMR, MS, and IR spectroscopy, and discusses critical safety and handling procedures for organotin compounds.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 1025744-42-6) is a valuable organostannane reagent widely employed in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[1] Its utility stems from the presence of the tributylstannyl group at the 5-position of the thiazole ring, which allows for the facile formation of carbon-carbon bonds with a variety of organic electrophiles. The 2-methoxy group, in turn, modulates the electronic properties of the thiazole ring and can be a key pharmacophoric element or a synthetic handle for further transformations. The ability to introduce substituted thiazole moieties is of paramount importance in medicinal chemistry, as the thiazole ring is a core component of numerous biologically active compounds. This guide will provide a detailed roadmap for the reliable synthesis and thorough characterization of this important synthetic intermediate.

Synthesis of this compound

The most direct and efficient synthetic route to this compound is a lithium-tin exchange reaction starting from the corresponding 5-bromo-2-methoxythiazole. This method offers high yields and is amenable to standard laboratory setups.

Reaction Mechanism: A Stepwise Perspective

The synthesis proceeds via a two-step, one-pot sequence. The first step involves a halogen-metal exchange, where the bromine atom at the 5-position of the thiazole ring is replaced by lithium. This is achieved by treating 5-bromo-2-methoxythiazole with a strong organolithium base, such as n-butyllithium, at low temperatures. The second step is the quenching of the resulting lithiated intermediate with tributyltin chloride to afford the desired product.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the stannylation of bromo-heterocycles.[2]

Materials:

-

5-Bromo-2-methoxythiazole (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (1.1 eq, solution in hexanes)

-

Tributyltin chloride (1.2 eq)[3]

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous potassium fluoride (KF) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Syringes and needles

-

Inert gas (Argon or Nitrogen) supply

-

Dry ice/acetone or cryocooler bath

-

Rotary evaporator

-

Glassware for extraction and chromatography

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 5-bromo-2-methoxythiazole (1.0 eq) and anhydrous THF. The flask is flushed with nitrogen and cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for an additional 30 minutes.

-

Stannylation: Tributyltin chloride (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts, followed by a wash with brine.[4] The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a colorless oil.

Safety and Handling of Organotin Compounds

Organotin compounds are highly toxic and require careful handling.[5] All manipulations should be performed in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, is mandatory.[7] Organotin waste should be collected in a designated, labeled container for proper disposal.[5]

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum provides valuable information about the proton environment in the molecule. The predicted ¹H NMR spectrum in CDCl₃ shows characteristic signals for the tributyl groups, the methoxy group, and the thiazole proton.[8]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.03 | s | 1H | Thiazole C-4-H |

| ~4.04 | s | 3H | -OCH₃ |

| ~1.50-1.65 | m | 6H | -Sn(CH₂CH₂ CH₂CH₃)₃ |

| ~1.30-1.40 | m | 6H | -Sn(CH₂CH₂CH₂ CH₃)₃ |

| ~1.05-1.15 | m | 6H | -Sn(CH₂ CH₂CH₂CH₃)₃ |

| ~0.90-0.98 | m | 9H | -Sn(CH₂CH₂CH₂CH₃ )₃ |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum confirms the carbon framework of the molecule. The chemical shifts are influenced by the electron-donating methoxy group and the electropositive tin atom. The methoxy carbon typically appears around 56 ppm.[9]

| Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | Thiazole C-2 |

| ~150-155 | Thiazole C-4 |

| ~115-120 | Thiazole C-5 |

| ~56 | -OCH₃ |

| ~29 | -Sn(CH₂CH₂ CH₂CH₃)₃ |

| ~27 | -Sn(CH₂CH₂CH₂ CH₃)₃ |

| ~14 | -Sn(CH₂CH₂CH₂CH₃ )₃ |

| ~10 | -Sn(CH₂ CH₂CH₂CH₃)₃ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ is expected at m/z 404.2.[1] The isotopic pattern of tin (Sn) will be a characteristic feature in the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule. Key expected absorption bands include:

| Wavenumber (cm⁻¹) | Vibration |

| ~2950-2850 | C-H stretching (alkyl) |

| ~1500-1600 | C=N and C=C stretching (thiazole ring) |

| ~1250 | C-O stretching (methoxy) |

| ~1050 | C-O stretching (methoxy) |

Applications in Organic Synthesis

The primary application of this compound is as a nucleophilic partner in Stille cross-coupling reactions. This reaction allows for the formation of a C-C bond between the thiazole ring and various sp²-hybridized carbon atoms (e.g., from aryl or vinyl halides/triflates). This versatility makes it a crucial tool for the synthesis of complex molecules, including pharmaceuticals and materials for organic electronics.[1]

Caption: General scheme of a Stille coupling reaction using the title compound.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By understanding the underlying chemical principles and adhering to the outlined protocols, researchers can confidently prepare and utilize this valuable synthetic building block. The comprehensive characterization data serves as a reliable reference for quality control and reaction monitoring. The inherent reactivity and versatility of this organostannane reagent ensure its continued importance in the fields of organic synthesis and drug discovery.

References

- BenchChem. (2025).

- Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities. SHANDONG LOOK CHEMICAL.

- BenchChem. (2025). Essential Safety and Operational Protocols for Handling Organotin Compounds. BenchChem.

- Del Valle Lab. (n.d.).

- CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS.

- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.

- Fisher Scientific. (2023, September 1).

- Ochsenkühn, K. M., et al. (2001). Separation of organotin compounds by ion-exchange chromatography and their determination by inverse voltammetry. Fresenius' Journal of Analytical Chemistry, 369(7-8), 633-637.

- Supporting Inform

- ChemicalBook. (n.d.). 5-broMo-2-ethoxy-thiazole synthesis.

- Crich, D., & Sun, S. (1997). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry, 62(5), 1198-1199.

- Lagerström, J., et al. (2022).

- Supplementary Inform

- ResearchGate. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.

- Reich, H. J., et al. (2012). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Journal of the American Chemical Society, 134(4), 2233-2244.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxythiazole.

- Apollo Scientific. (n.d.). 2-Methoxy-5-(tributylstannyl)-1,3-thiazole.

- iChemical. (n.d.). This compound, CAS No. 1025744-42-6.

- ChemBK. (n.d.). 5-Bromo-2-(methoxymethyl)thiazole.

- ChemicalBook. (n.d.). This compound CAS#: 1025744-42-6.

- ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)

- Moldb. (n.d.). 1025744-42-6 | this compound.

- Narasimhan, N. S., & Mali, R. S. (1984). Mechanism of aromatic lithiation reactions-Importance of steric factors. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 93(4), 625-634.

- Bailey, W. F., & Luderer, M. R. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development, 13(2), 144-151.

- PrepChem.com. (n.d.). Synthesis of 5-bromo-2-methoxybenzaldehyde.

- Marek, R., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(4), 804-813.

- Vapourtec. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes.

- GenoChem World. (n.d.). This compound – 80062271.

- Google Patents. (n.d.). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.

- Google Patents. (n.d.).

- Sharma, N., et al. (2014). Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes. Ecotoxicology, 23(4), 617-628.

- National Institute of Standards and Technology. (n.d.). Thiazole.

- Reva, I., et al. (2021). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 26(11), 3192.

- PubChem. (n.d.). Tributyltin Chloride.

- Graceli, J. B., et al. (2017). Tributyltin chloride disrupts aortic vascular reactivity and increases reactive oxygen species production in female rats. Environmental Science and Pollution Research, 24(31), 24569-24580.

- Mohammed, Y. A. E., et al. (2023). An Overview on Toxicity of Tributyltin. International Journal of Current Research in Biosciences and Plant Biology, 10(1), 1-5.

Sources

- 1. This compound CAS#: 1025744-42-6 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Tributyltin Chloride | C12H27ClSn | CID 15096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sdlookchem.com [sdlookchem.com]

- 5. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 6. delvallelab.weebly.com [delvallelab.weebly.com]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. This compound, CAS No. 1025744-42-6 - iChemical [ichemical.com]

- 9. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

(2-Methoxy-1,3-thiazol-5-yl)tributylstannane CAS number 1025744-42-6

An In-Depth Technical Guide to (2-Methoxy-1,3-thiazol-5-yl)tributylstannane (CAS 1025744-42-6): Synthesis, Reactivity, and Applications in Medicinal Chemistry

Abstract

(2-Methoxy-1,3-thiazol-5-yl)tributylstannane, CAS 1025744-42-6, is a specialized organometallic building block of significant interest to researchers in medicinal chemistry and materials science. As a functionalized organostannane, its primary utility lies in palladium-catalyzed Stille cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds. This guide provides a comprehensive technical overview of its synthesis, core reactivity, and strategic applications. We delve into the mechanistic rationale behind its preparation via directed lithiation and explore its subsequent use in Stille coupling. Particular emphasis is placed on the practical aspects of its handling, including safety protocols necessitated by the toxicity of organotin compounds, and its role in the synthesis of complex molecules, such as Near-IR BODIPY dyes.[1] This document serves as a resource for scientists seeking to leverage the unique synthetic advantages of this versatile thiazole-based reagent.

Physicochemical Properties & Critical Safety Considerations

(2-Methoxy-1,3-thiazol-5-yl)tributylstannane is a valuable reagent for introducing the 2-methoxythiazole moiety, a scaffold present in numerous biologically active compounds.[2][3] A summary of its key properties is presented below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1025744-42-6 | [1][4][5] |

| Molecular Formula | C₁₆H₃₁NOSSn | [1] |

| Molecular Weight | 404.20 g/mol | [1][5] |

| Synonyms | (2-Methoxythiazol-5-yl)tributylstannane, Methyl 5-(tributylstannyl)-1,3-thiazol-2-yl ether | [5] |

| Purity | Typically ≥95% | [5] |

| Predicted Boiling Point | 399.6±52.0 °C | [1] |

| Predicted pKa | 3.24±0.10 |[1][6] |

Safety Imperative: Handling Organotin Compounds

A critical aspect of working with this reagent is acknowledging the inherent toxicity of organotin compounds. The tributyltin (TBT) moiety is a known environmental contaminant with potential toxic effects on mammals, including immunotoxicity and disruption of endocrine, reproductive, and neurological systems.[7][8][9][10]

Core Safety Protocols:

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[11][12]

-

Waste Disposal: Organotin waste is hazardous and must be segregated and disposed of according to institutional and national environmental regulations.[12]

-

Purification: Post-reaction purification must be rigorous to remove residual tin byproducts, especially for compounds intended for biological screening.[13]

Synthesis: A Mechanistic Approach

The synthesis of (2-Methoxy-1,3-thiazol-5-yl)tributylstannane is not explicitly detailed in the provided literature, but a robust and logical pathway can be constructed from established principles of heterocyclic chemistry. The most effective route involves a directed ortho-metalation (DoM) of 2-methoxythiazole, followed by quenching with an electrophilic tin source.

The strategy hinges on the C5 proton of the thiazole ring being the most acidic, a feature enhanced by the directing and activating nature of the C2-methoxy group.[14][15] Low-temperature lithiation with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) selectively generates the 5-lithiothiazole intermediate.[12][16] This highly reactive species is then trapped in situ with tributyltin chloride to yield the final product.[12]

Caption: Synthetic workflow for the target compound via directed lithiation.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on analogous syntheses of stannylated heterocycles.[12]

-

Reaction Setup:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-methoxythiazole (1.0 eq.) and anhydrous tetrahydrofuran (THF, ~0.2 M).[6]

-

Rationale: Anhydrous (dry) conditions are critical because organolithium reagents are potent bases and will be quenched by protic sources like water.[13]

-

-

Lithiation:

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq., typically 2.5 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Rationale: The low temperature is essential to prevent side reactions and ensure kinetic control, leading to selective deprotonation at the C5 position.[12][17]

-

-

Stannylation (Quenching):

-

To the cold solution of the lithiated intermediate, add tributyltin chloride (1.2 eq.) dropwise via syringe.[7]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

-

Rationale: Tributyltin chloride is a powerful electrophile that readily reacts with the nucleophilic lithiated thiazole to form a stable C-Sn bond.[12]

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product is then purified by silica gel column chromatography to yield the pure (2-Methoxy-1,3-thiazol-5-yl)tributylstannane.

-

Core Application: The Stille Cross-Coupling Reaction

The paramount application of (2-Methoxy-1,3-thiazol-5-yl)tributylstannane is as a nucleophilic partner in the Stille cross-coupling reaction.[18] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, prized for its tolerance of a wide array of functional groups and generally neutral reaction conditions.[13][18] It provides a powerful method for constructing C(sp²)-C(sp²) bonds, enabling the direct attachment of the 2-methoxythiazole core to various aryl, heteroaryl, or vinyl systems.[19]

The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl halide (R-X) bond, forming a Pd(II) intermediate.

-

Transmetalation: The organostannane reagent transfers its thiazole group to the palladium center, displacing the halide and forming a new Pd(II)-thiazole complex. This is typically the rate-determining step.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Detailed Experimental Protocol: Stille Coupling

This general procedure can be adapted for coupling with various aryl or heteroaryl halides.[13][18]

-

Reaction Setup:

-

To a dry Schlenk tube or vial, add the aryl/heteroaryl halide (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any required additives (e.g., CuI).

-

Rationale: Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for Stille couplings. Copper(I) iodide can act as a co-catalyst, accelerating the transmetalation step.[19][20]

-

-

Reagent Addition:

-

Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Add (2-Methoxy-1,3-thiazol-5-yl)tributylstannane (1.1 - 1.2 eq.) via syringe, followed by an anhydrous, degassed solvent (e.g., toluene, DMF, or dioxane).

-

Rationale: An excess of the organostannane ensures complete consumption of the limiting halide. Degassed solvents are used to prevent oxidation of the Pd(0) catalyst.[18]

-

-

Reaction Execution:

-

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting halide is consumed (typically 4-24 hours).

-

-

Work-up and Purification:

-

Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate.

-

Wash the organic solution with water and then with a saturated aqueous solution of potassium fluoride (KF).

-

Rationale: The KF wash helps to precipitate the tributyltin halide byproduct as a filterable solid, simplifying purification.

-

Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude residue by silica gel column chromatography to afford the desired 5-aryl-2-methoxythiazole product.

-

Strategic Value in Drug Discovery & Materials Science

The 2-methoxy-1,3-thiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer properties.[2][21][22] The ability to readily synthesize derivatives using (2-Methoxy-1,3-thiazol-5-yl)tributylstannane makes it a highly valuable tool for drug discovery programs.

-

Lead Optimization: It allows for the rapid generation of analog libraries by coupling the thiazole core with diverse aryl and heteroaryl halides, enabling detailed structure-activity relationship (SAR) studies.[21][22]

-

Complex Molecule Synthesis: It serves as a key intermediate in the total synthesis of complex natural products and designed therapeutic agents. The methoxy group can be retained or demethylated to a hydroxyl group at a later stage, providing additional synthetic flexibility.[2]

-

Materials Science: Beyond pharmaceuticals, this reagent is used in the synthesis of functional organic materials. A notable application is in the preparation of Near-Infrared (Near-IR) BODIPY dyes, which are fluorescent molecules with applications in bioimaging and diagnostics.[1]

While the Stille coupling is highly effective, the toxicity of its tin byproducts is a significant drawback.[13] For many applications, the Suzuki-Miyaura coupling, which uses less toxic and more easily removed boronic acids, is a popular alternative.[13] However, the Stille reaction remains indispensable when the corresponding boronic acid is unstable or difficult to prepare, or when the reaction conditions of the Suzuki coupling (which requires a base) are incompatible with sensitive functional groups on the substrate.[13]

Conclusion

(2-Methoxy-1,3-thiazol-5-yl)tributylstannane is a potent and versatile synthetic intermediate. Its value is derived from its ability to efficiently participate in Stille cross-coupling reactions, providing a reliable method for incorporating the medicinally relevant 2-methoxythiazole scaffold into diverse molecular architectures. While its use demands strict adherence to safety protocols due to the toxicity of organotin compounds, its synthetic utility ensures its continued importance in the toolkits of researchers and drug development professionals dedicated to creating novel therapeutics and advanced functional materials.

References

-

PrepChem.com. Synthesis of 2-bromo-5-carboxythiazole. Available from: [Link]

-

Chemsrc. 4-(Tributylstannyl)-1,3-thiazole | CAS#:173979-01-6. Available from: [Link]

-

LookChem. 2-METHOXYTHIAZOLE 14542-13-3 wiki. Available from: [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Synthesis of some new 5- substituted of. Available from: [Link]

-

ChemWhat. 2-METHOXY-4-(TRIBUTYLSTANNYL)THIAZOLE CAS#: 927391-09-1. Available from: [Link]

-

PubMed. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. Available from: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. The synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Available from: [Link]

-

ResearchGate. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Available from: [Link]

-

PubMed Central. Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents. Available from: [Link]

-

ResearchGate. Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Available from: [Link]

-

Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. Available from: [Link]

-

PubMed. Tributyltin chloride disrupts aortic vascular reactivity and increases reactive oxygen species production in female rats. Available from: [Link]

-

ResearchGate. Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. Available from: [Link]

-

National Center for Biotechnology Information. Mechanism of Immunotoxicological Effects of Tributyltin Chloride on Murine Thymocytes. Available from: [Link]

-

MDPI. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Available from: [Link]

-

ResearchGate. Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Available from: [Link]

-

PubMed. Biochemical mechanisms of tributyltin chloride-induced cell toxicity in Sertoli cells. Available from: [Link]

-

GenoChem World. 2-Methoxy-5-(tributylstannyl)thiazole – 80062271. Available from: [Link]

-

PubMed. Tributyltin chloride (TBTCL) induces cell injury via dysregulation of endoplasmic reticulum stress and autophagy in Leydig cells. Available from: [Link]

-

National Institutes of Health. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Available from: [Link]

-

iChemical. This compound, CAS No. 1025744-42-6. Available from: [Link]

-

MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available from: [Link]

-

PubMed Central. 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol. Available from: [Link]

-

MDPI. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. Available from: [Link]

Sources

- 1. This compound CAS#: 1025744-42-6 [m.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. 1025744-42-6 Cas No. | 2-Methoxy-5-(tributylstannyl)-1,3-thiazole | Apollo [store.apolloscientific.co.uk]

- 6. guidechem.com [guidechem.com]

- 7. Tributyltin chloride disrupts aortic vascular reactivity and increases reactive oxygen species production in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemical mechanisms of tributyltin chloride-induced cell toxicity in Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tributyltin chloride (TBTCL) induces cell injury via dysregulation of endoplasmic reticulum stress and autophagy in Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-(Tributylstannyl)-1,3-thiazole | CAS#:173979-01-6 | Chemsrc [chemsrc.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. baranlab.org [baranlab.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 20. researchgate.net [researchgate.net]

- 21. Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-Methoxy-5-(tributylstannyl)thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 2-Methoxy-5-(tributylstannyl)thiazole, a key organometallic intermediate in organic synthesis. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering insights into the characterization and preparation of this versatile building block.

Introduction

This compound, with the chemical formula C₁₆H₃₁NOSSn and a molecular weight of 404.20 g/mol , is a member of the organotin family of compounds. These reagents are widely employed in cross-coupling reactions, such as the Stille coupling, to form new carbon-carbon bonds. The presence of the tributyltin moiety allows for the facile transfer of the thiazole ring to other organic molecules, making it a valuable precursor in the synthesis of complex heterocyclic structures, which are prevalent in many biologically active compounds. Understanding the spectroscopic signature and synthetic route of this compound is crucial for its effective utilization in multi-step synthetic campaigns.

Spectroscopic Characterization

Precise structural elucidation through spectroscopic methods is fundamental to ensuring the identity and purity of chemical compounds. This section details the available nuclear magnetic resonance (NMR) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. The following is the predicted ¹H NMR data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number of different types of protons and their chemical environments. The predicted ¹H NMR data in deuterated chloroform (CDCl₃) at 400 MHz is summarized in the table below.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 7.03 | Singlet | 1H | Thiazole-H4 |

| 4.04 | Singlet | 3H | OCH₃ |

| 1.50-1.65 | Multiplet | 6H | Sn-(CH₂-CH₂ -CH₂-CH₃)₃ |

| 1.30-1.40 | Multiplet | 6H | Sn-(CH₂-CH₂-CH₂ -CH₃)₃ |

| 1.05-1.15 | Multiplet | 6H | Sn-(CH₂ -CH₂-CH₂-CH₃)₃ |

| 0.90-0.98 | Multiplet | 9H | Sn-(CH₂-CH₂-CH₂-CH₃ )₃ |

Note on ¹³C NMR and Mass Spectrometry Data:

Despite a comprehensive search of available scientific literature and chemical databases, experimental ¹³C NMR and mass spectrometry data for this compound could not be located. Researchers utilizing this compound are advised to acquire this data experimentally to fully characterize their samples. Typically, ¹³C NMR would provide insights into the carbon framework, while mass spectrometry would confirm the molecular weight and isotopic distribution, particularly for the tin atom.

Synthesis Protocol

The following section outlines a reported synthetic procedure for the preparation of this compound. This protocol is based on the lithiation of a brominated precursor followed by quenching with an electrophilic tin reagent.[1]

Experimental Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

-

Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve 5-bromo-2-methoxythiazole (200 mg) in diethyl ether (1.8 mL).[1]

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[1]

-

Lithiation: Add n-butyllithium (1.6 M solution, 0.7 mL) dropwise to the cooled solution.[1]

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour.[1]

-

Quenching with Tin Electrophile: Add tri-n-butyltin chloride (0.35 mL) to the reaction mixture.[1]

-

Warming: Allow the reaction mixture to slowly warm to room temperature.[1]

-

Final Stirring: Stir the mixture for an additional 2 hours at room temperature.[1]

-

Work-up and Isolation: The reaction mixture is then subjected to an appropriate aqueous work-up to yield the desired product, this compound. Further purification may be achieved through column chromatography.

Conclusion

This technical guide provides the available spectroscopic and synthetic information for this compound. While a predicted ¹H NMR spectrum and a detailed synthesis protocol are presented, the absence of experimental ¹³C NMR and mass spectrometry data highlights the need for further experimental characterization by researchers using this compound. The provided information serves as a foundational resource for the synthesis and preliminary identification of this important organometallic reagent.

References

Sources

The Strategic Role of 2-Methoxy-5-(tributylstannyl)thiazole in Modern Heterocyclic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone of numerous pharmacologically active agents and functional materials. Consequently, the development of efficient and versatile methods for its elaboration is of paramount importance in contemporary synthetic chemistry. This in-depth technical guide focuses on the synthesis, reactivity, and strategic applications of 2-Methoxy-5-(tributylstannyl)thiazole, a key building block for the construction of complex thiazole-containing molecules. We will delve into the practical synthesis of this valuable reagent, provide detailed protocols for its application in palladium-catalyzed Stille cross-coupling reactions, and offer insights into the influence of the 2-methoxy substituent on reactivity. This guide is intended to be a comprehensive resource for researchers and professionals engaged in the design and synthesis of novel heterocyclic compounds.

Introduction: The Thiazole Moiety in Drug Discovery and the Power of Organostannanes

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it an attractive component for modulating biological activity. The development of robust synthetic methodologies to functionalize the thiazole core is therefore a critical endeavor in the pursuit of new therapeutic agents.

Among the various cross-coupling reactions that have revolutionized modern organic synthesis, the Stille reaction stands out for its tolerance of a wide range of functional groups, the stability of the organostannane reagents to air and moisture, and generally high yields.[1][2] Organostannanes, such as this compound, serve as versatile nucleophilic partners in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with a high degree of control and predictability. This guide will specifically explore the utility of this 2-methoxy substituted stannylthiazole in expanding the synthetic toolbox for heterocyclic chemistry.

Synthesis of this compound: A Step-by-Step Approach

The synthesis of the title compound can be achieved through a multi-step sequence starting from readily available materials. The overall strategy involves the initial construction of a differentially substituted thiazole ring, followed by the introduction of the tributylstannyl group.

Synthesis of 2,5-Dibromothiazole

A common and practical starting material for the synthesis of this compound is 2,5-dibromothiazole. Its synthesis has been optimized to avoid the use of elemental bromine, relying on sequential bromination and debromination pathways of a suitable thiazole precursor.[1]

Selective Methoxylation to Yield 2-Methoxy-5-bromothiazole

The key to synthesizing the desired precursor is the selective substitution of the bromine atom at the 2-position of 2,5-dibromothiazole with a methoxy group. The C2 position of the thiazole ring is generally more activated towards nucleophilic aromatic substitution than the C5 position. This reactivity difference can be exploited to achieve selective methoxylation.

Experimental Protocol: Synthesis of 2-Methoxy-5-bromothiazole

-

Reaction Setup: To a solution of 2,5-dibromothiazole (1.0 eq.) in anhydrous methanol (approx. 0.5 M), add sodium methoxide (1.1 - 1.5 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford pure 2-Methoxy-5-bromothiazole.

Stannylation of 2-Methoxy-5-bromothiazole

The final step in the synthesis of the title reagent is the introduction of the tributylstannyl group at the 5-position of the thiazole ring. This is typically achieved through a palladium-catalyzed reaction with hexabutylditin.[3]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-Methoxy-5-bromothiazole (1.0 eq.) and hexabutylditin ((Bu₃Sn)₂, 1.1 - 1.2 eq.) in a suitable anhydrous and degassed solvent (e.g., toluene or dioxane).

-

Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), to the reaction mixture.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 90-110 °C) for several hours (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst. The filtrate can be concentrated, and the crude product purified by silica gel column chromatography to yield this compound.

Synthetic Workflow Diagram

Caption: Synthetic pathway to this compound.

The Stille Cross-Coupling Reaction: Mechanism and Key Parameters

The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds through the palladium-catalyzed coupling of an organostannane with an organic electrophile.[2][4] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle of the Stille Reaction

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Influence of the 2-Methoxy Group on Reactivity

The presence of the electron-donating methoxy group at the 2-position of the thiazole ring in this compound has a notable influence on its reactivity in Stille couplings. Electron-donating groups on the organostannane partner generally increase the rate of the transmetalation step, which is often the rate-determining step of the catalytic cycle.[4] This enhanced reactivity can lead to milder reaction conditions and potentially higher yields compared to the coupling of unsubstituted or electron-deficient stannylthiazoles.

Application of this compound in Stille Cross-Coupling Reactions

The primary utility of this compound lies in its ability to introduce the 2-methoxythiazole-5-yl moiety into a wide range of organic molecules, particularly in the synthesis of biaryl and heteroaryl structures.

General Experimental Protocol for Stille Coupling

-

Reaction Setup: In a dry Schlenk tube or round-bottom flask under an inert atmosphere, combine the aryl or heteroaryl halide (1.0 eq.), this compound (1.1 - 1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any desired ligand or additive.[5]

-

Solvent Addition: Add an anhydrous and degassed solvent (e.g., toluene, DMF, or dioxane) via syringe.

-

Reaction Execution: Stir the reaction mixture at the desired temperature (typically between 80 °C and 110 °C) and monitor its progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. If DMF is used, it can be removed by partitioning with water and an appropriate organic solvent. The organic layer is then washed with a saturated aqueous solution of potassium fluoride (to remove tin byproducts), followed by brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is then purified by silica gel column chromatography to yield the desired 5-aryl-2-methoxythiazole.

Table 1: Representative Stille Coupling Reactions of Stannylthiazoles

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Toluene | 110 | 18 | 85-95 |

| 2 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | DMF | 100 | 12 | 75-85 |

| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | Dioxane | 100 | 16 | 80-90 |

| 4 | Methyl 4-bromobenzoate | PdCl₂(PPh₃)₂ (3) | - | Toluene | 110 | 24 | 70-80 |

Note: Yields are representative for Stille couplings of 5-(tributylstannyl)thiazole derivatives and may vary for this compound. Optimization of reaction conditions is often necessary for specific substrates.[5]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in heterocyclic chemistry. Its synthesis, while multi-step, is achievable through well-established methodologies. The presence of the electron-donating methoxy group enhances its reactivity in Stille cross-coupling reactions, making it an efficient tool for the construction of complex 2-methoxy-5-arylthiazole derivatives. These structures are of significant interest in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this powerful reagent in their synthetic endeavors. Future work in this area may focus on developing more atom-economical and environmentally benign methods for the synthesis and application of such organostannanes, potentially through the use of catalytic amounts of tin or the development of alternative coupling partners.

References

-

Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986 , 25 (6), 508-524. [Link]

-

Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions, 1997 , 50, 1-652. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 2021 , 26(6), 1449. [Link]

-

Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts. ACS Omega, 2020 , 5(1), 108-118. [Link]

-

Wikipedia. Stille reaction. [Link]

Sources

Discovery and history of tributylstannyl thiazole derivatives

An In-Depth Technical Guide to the Discovery and History of Tributylstannyl Thiazole Derivatives

Introduction: A Convergence of Scaffolds and Reagents

In the landscape of modern organic and medicinal chemistry, the strategic combination of versatile molecular scaffolds with powerful synthetic reagents is paramount to innovation. The thiazole ring, a five-membered heteroaromatic system containing sulfur and nitrogen, represents one such privileged scaffold.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a cornerstone in a multitude of natural products and clinically approved pharmaceuticals, exhibiting activities from antimicrobial to anticancer.[1][3][4][5]

Concurrently, the field of organometallic chemistry has provided transformative tools for carbon-carbon bond formation. Among these, organotin compounds, particularly tributyltin (TBT) derivatives, rose to prominence in the latter half of the 20th century.[6] Initially explored for their biological properties, their true synthetic power was unlocked through palladium-catalyzed cross-coupling reactions.[6]

This guide provides a comprehensive exploration of the intersection of these two domains: the discovery, synthesis, and application of tributylstannyl thiazole derivatives. We will trace the historical development from foundational thiazole syntheses to the advent of organostannanes as crucial building blocks, elucidating the causality behind their adoption and their enduring impact on drug discovery and complex molecule synthesis.

Part 1: Foundational Thiazole Synthesis - The Precursor Chemistry

The journey to tributylstannyl thiazoles begins with the construction of the thiazole ring itself. Understanding these early methodologies is crucial as they provided the essential substrates for subsequent functionalization.

The Hantzsch Thiazole Synthesis: A Cornerstone Reaction

The oldest and most renowned method for thiazole ring construction is the Hantzsch synthesis, first described in 1887.[7] This reaction involves the cyclization of an α-halocarbonyl compound with a thioamide.[1][2]

The mechanism's elegance lies in its simplicity and robustness. The nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-halocarbonyl, followed by an intramolecular condensation and subsequent dehydration to yield the aromatic thiazole ring. This method's versatility allows for the synthesis of a wide array of thiazoles with various substituents at the 2, 4, and 5-positions.[1]

Diagram: Hantzsch Thiazole Synthesis Workflow

Caption: Typical workflow for preparing a tributylstannyl thiazole.

Application in Stille Cross-Coupling: A Self-Validating Protocol

The primary utility of tributylstannyl thiazoles is realized in their palladium-catalyzed coupling with organic electrophiles (R-X). This reaction allows for the convergent synthesis of complex molecules, which is a highly efficient strategy in multi-step synthesis. [3] Detailed Experimental Protocol: General Stille Coupling

This protocol describes a self-validating system for the coupling of 5-(tributylstannyl)thiazole with an aryl halide. The success of the reaction is validated by the consumption of starting materials and the formation of a new, less polar product, observable by thin-layer chromatography (TLC) and characterizable by NMR and mass spectrometry.

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl/heteroaryl halide (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a suitable solvent (e.g., anhydrous toluene or DMF).

-

Reagent Addition: Add the 5-(tributylstannyl)thiazole (1.1-1.2 equiv) to the reaction mixture via syringe.

-

Reaction Conditions: Heat the mixture to the required temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts as insoluble tributyltin fluoride. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: Concentrate the solvent in vacuo. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure aryl-thiazole derivative.

Diagram: Catalytic Cycle of the Stille Coupling

Caption: The catalytic cycle for the Stille cross-coupling reaction.

Part 4: Impact on Medicinal Chemistry and Drug Development

The synthetic efficiency offered by tributylstannyl thiazoles has had a profound impact on drug discovery, where the rapid generation and evaluation of analogs are critical for optimizing biological activity. [3]The thiazole moiety is present in numerous therapeutic agents, and this methodology provides a direct route to novel derivatives.

| Therapeutic Area | Role of the Thiazole Moiety | Key Application of Stille Coupling |

| Oncology | Core scaffold in kinase inhibitors, interacting with the ATP-binding site; present in drugs like Dasatinib. [3][5] | Efficient construction of complex inhibitor structures for SAR studies. [3] |

| Infectious Diseases | Foundational component of penicillins (as a reduced thiazolidine ring) and numerous synthetic antibacterial/antifungal agents. [1][8] | Rapid generation of diverse compound libraries for antimicrobial screening. [3] |

| Anti-inflammatory | Present in non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam. [2] | Synthesis of novel analogs with improved potency and selectivity. |

| Natural Products | Structural component of complex natural products with potent bioactivity, such as Epothilone and Bleomycin. [2] | Key step in the total synthesis or derivatization of natural products to enhance pharmacological properties. [3] |

Part 5: Modern Perspectives and Future Outlook

While the utility of tributylstannyl thiazoles is undeniable, a modern, authoritative guide must acknowledge the significant toxicity associated with organotin compounds. Tributyltin is a known endocrine disruptor and environmental pollutant, which has led to restrictions on its use. [9][10] This has driven the scientific community to explore alternatives. While the Stille reaction remains important, other cross-coupling methods that utilize less toxic organometallic reagents are now often preferred, especially in industrial settings. These include:

-

Suzuki Coupling: Using thiazole boronic acids or esters.

-

Negishi Coupling: Employing thiazole organozinc reagents.

-

Direct C-H Arylation: A newer strategy that avoids the pre-functionalization of the thiazole ring altogether.

Simultaneously, advancements in reaction technology, such as microwave-assisted synthesis and flow chemistry, have been applied to thiazole synthesis, offering reduced reaction times and improved yields. [1][11]

Conclusion

The history of tributylstannyl thiazole derivatives is a compelling narrative of chemical innovation. It begins with the classical methods to build the thiazole ring, which were later supercharged by the development of organotin chemistry and the transformative power of the palladium-catalyzed Stille coupling. These reagents became critical tools, enabling the efficient and convergent synthesis of complex, biologically active molecules that have significantly impacted medicinal chemistry. While concerns over tin toxicity have spurred the development of greener alternatives, the fundamental principles and strategic insights gained from the study and application of tributylstannyl thiazoles continue to inform the logic of modern synthetic chemistry, leaving an indelible mark on the art of molecule building.

References

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. ResearchGate. Available at: [Link]

-

An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. Cureus. Available at: [Link]

-

THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. JETIR. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. PharmaGuideline. Available at: [Link]

-

Thiazole - Wikipedia. Wikipedia. Available at: [Link]

-

The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. MDPI. Available at: [Link]

-

(PDF) The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. ResearchGate. Available at: [Link]

-

Tributyltin - Wikipedia. Wikipedia. Available at: [Link]

-

New methods for the rapid synthesis of thiazoles. University of Sussex. Available at: [Link]

-

Industrial manufacture and applications of tributyltin compounds. Royal Society of Chemistry. Available at: [Link]

-

synthesis of thiazoles. YouTube. Available at: [Link]

-

Five of the most common tributyltin chemicals. | Download Scientific Diagram. ResearchGate. Available at: [Link]

Sources

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. jetir.org [jetir.org]

- 6. Industrial manufacture and applications of tributyltin compounds (Chapter 2) - Tributyltin [cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 9. Tributyltin - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. sussex.figshare.com [sussex.figshare.com]

A Senior Application Scientist's In-Depth Technical Guide to 2-Methoxy-5-(tributylstannyl)thiazole for Advanced Drug Discovery

Introduction: The Strategic Importance of 2-Methoxy-5-(tributylstannyl)thiazole in Medicinal Chemistry

For researchers, scientists, and drug development professionals, the thiazole ring is a privileged scaffold, a cornerstone in the architecture of numerous biologically active compounds.[1] Its presence in FDA-approved drugs such as the anticancer agents Dasatinib and Dabrafenib underscores its significance.[2] this compound emerges as a highly valuable, functionalized building block for the synthesis of complex molecules, particularly in the realm of oncology and inflammatory diseases.[1][2][3] This guide provides an in-depth technical overview of its commercial availability, a robust synthetic protocol, and its strategic application in pharmaceutical research, grounded in established chemical principles.

Physicochemical Properties and Safety Data at a Glance

| Property | Value | Reference |

| CAS Number | 1025744-42-6 | [4] |

| Molecular Formula | C₁₆H₃₁NOSSn | [4] |

| Molecular Weight | 404.20 g/mol | [4] |

| Appearance | Liquid | [4] |

| Purity | Typically ≥95% | [4] |

Safety and Handling: this compound is an organotin compound and requires careful handling in a well-ventilated fume hood.[5] Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory. All waste containing this reagent must be disposed of according to institutional and national guidelines for hazardous materials.[5]

Commercial Availability and Sourcing

This compound is available from several reputable chemical suppliers catering to the research and development sector. When sourcing this reagent, it is crucial to consider purity, availability, and the supplier's quality control documentation.

| Supplier | Purity | Notes |

| GenoChem World | Inquire | Offers various quantities. |

| iChemical | Inquire | Provides custom packaging and synthesis services.[6] |

| Apollo Scientific | ≥95% | - |

| ChemicalBook | Inquire | Lists multiple suppliers. |

| SynQuest Labs | Inquire | Provides a comprehensive Safety Data Sheet. |

Synthesis of this compound: A Proposed Experimental Protocol

Step 1: Synthesis of 2-Methoxy-5-bromothiazole

This step can be adapted from the synthesis of similar 2-alkoxythiazoles. A plausible route involves the methoxylation of a commercially available brominated thiazole precursor.

Reaction Scheme: 2,5-dibromothiazole + NaOMe → 2-Methoxy-5-bromothiazole

Materials:

-

2,5-dibromothiazole

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2,5-dibromothiazole (1.0 eq) in a mixture of anhydrous methanol and anhydrous THF at 0 °C, add sodium methoxide (1.1 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-methoxy-5-bromothiazole.

Step 2: Stannylation of 2-Methoxy-5-bromothiazole

This step utilizes a lithium-halogen exchange followed by quenching with tributyltin chloride, a standard method for introducing a tributylstannyl group onto an aromatic ring.

Reaction Scheme: 2-Methoxy-5-bromothiazole + n-BuLi then Bu₃SnCl → this compound

Materials:

-

2-Methoxy-5-bromothiazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, solution in hexanes)

-

Tributyltin chloride (Bu₃SnCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-methoxy-5-bromothiazole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Add tributyltin chloride (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield this compound.

Caption: Proposed synthetic workflow for this compound.

Application in Drug Discovery: A Gateway to Novel Thiazole-Containing Entities

The primary utility of this compound in drug discovery lies in its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This reaction facilitates the formation of a carbon-carbon bond between the thiazole ring and a variety of sp²-hybridized carbon atoms (e.g., aryl, heteroaryl, or vinyl halides/triflates).

The methoxy group at the 2-position of the thiazole ring can serve as a key interaction point with biological targets, potentially acting as a hydrogen bond acceptor. Its presence can also influence the overall electronic properties and metabolic stability of the final molecule.

The Stille Cross-Coupling Reaction: A Powerful Synthetic Tool

The Stille reaction is renowned for its mild reaction conditions and tolerance of a wide array of functional groups, making it an invaluable tool in the synthesis of complex, biologically active molecules.[7]

General Reaction Scheme:

Aryl/Heteroaryl-X + this compound --(Pd catalyst)--> Aryl/Heteroaryl-2-methoxy-thiazole

Where X = I, Br, Cl, OTf

Illustrative Protocol for a Stille Coupling Reaction:

Materials:

-

This compound

-

Aryl or heteroaryl halide/triflate

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (if necessary, e.g., P(t-Bu)₃, XPhos)

-

Anhydrous and degassed solvent (e.g., toluene, dioxane, or DMF)

-

Optional co-catalyst/additive (e.g., CuI, CsF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and any additional ligand.

-

Add the anhydrous, degassed solvent, followed by the aryl/heteroaryl halide/triflate and this compound.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent.

-

Wash the organic layer with an aqueous solution of potassium fluoride to remove the tin byproducts, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired coupled product.

Caption: General workflow for a Stille cross-coupling reaction.

Conclusion

This compound is a strategically important building block for the synthesis of novel, potentially therapeutic agents. Its commercial availability, coupled with a robust and accessible synthetic pathway, makes it a valuable tool for medicinal chemists. The ability to readily introduce the 2-methoxythiazole moiety into a wide range of molecular scaffolds via the Stille cross-coupling reaction provides a powerful avenue for the exploration of new chemical space in the pursuit of innovative drug candidates. This guide serves as a comprehensive resource for researchers looking to leverage the synthetic potential of this versatile reagent.

References

- Gomha, S. M., et al. (2020). An Overview of Recent Developments in the Synthesis of Substituted Thiazoles. Molecules, 25(10), 2344.

- Chhabria, M., Patel, S., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(29), 3594-3618.

- Hassan, A. A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Advanced Scientific Research, 12(4), 01-11.

- Al-Sultani, A. A. H. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 290-296.

-

PrepChem. (n.d.). Synthesis of 2-bromo-5-carboxythiazole. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Retrieved from [Link]

- de Vries, J. G. (2004). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Topics in Organometallic Chemistry, 6, 205-245.

- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.

-

iChemical. (n.d.). This compound, CAS No. 1025744-42-6. Retrieved from [Link]

- Nemati, F., et al. (2014). Synthesis of some new 5- substituted of 2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 147-152.

- El-Faham, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1473.

- Google Patents. (2016). CN105418537A - Synthetic method of 2-methoxy phenothiazine.

- Zarei, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Journal of the Iranian Chemical Society, 20(6), 1-33.

-

Chem-Impex. (n.d.). 2-Methylthiazole. Retrieved from [Link]

- Khan, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(1), 241.

-

ResearchGate. (n.d.). Selected commercial drugs based on thiazole. Retrieved from [Link]

- Itoh, Y., et al. (1995). Palladium catalyzed cross-coupling reaction of 5-tributylstannyl-4-fluoropyrazole. Chemical & Pharmaceutical Bulletin, 43(8), 1435-1437.

-

GenoChem World. (n.d.). This compound – 80062271. Retrieved from [Link]

- Wu, T. R., & Chern, J. W. (1999). Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. Organic Letters, 1(1), 87-90.

- Dwivedi, S., et al. (2012). Mechanism of Immunotoxicological Effects of Tributyltin Chloride on Murine Thymocytes. Journal of Immunotoxicology, 9(1), 53-64.

-